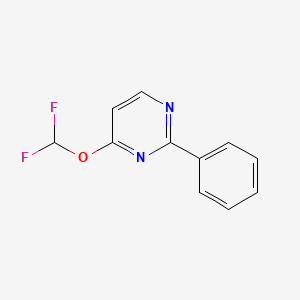

4-(Difluoromethoxy)-2-phenylpyrimidine

説明

4-(Difluoromethoxy)-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a phenyl group and at position 4 with a difluoromethoxy group. The difluoromethoxy moiety (–OCF₂H) introduces both lipophilic and electron-withdrawing effects, which can influence the compound’s pharmacokinetic and pharmacodynamic properties. This structure is of interest in medicinal and agrochemical research due to pyrimidine’s prevalence in bioactive molecules .

特性

分子式 |

C11H8F2N2O |

|---|---|

分子量 |

222.19 g/mol |

IUPAC名 |

4-(difluoromethoxy)-2-phenylpyrimidine |

InChI |

InChI=1S/C11H8F2N2O/c12-11(13)16-9-6-7-14-10(15-9)8-4-2-1-3-5-8/h1-7,11H |

InChIキー |

BTCGYLILJCINEA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)OC(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 2-phenylpyrimidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in a solvent like acetonitrile (MeCN) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions and recycling of reagents to minimize waste and reduce costs .

化学反応の分析

Types of Reactions

4-(Difluoromethoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Difluorocarbene Reagents: Used for introducing the difluoromethoxy group.

Bases: Such as potassium hydroxide (KOH) for facilitating reactions.

Solvents: Acetonitrile (MeCN) is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while cross-coupling reactions can produce more complex aromatic compounds .

科学的研究の応用

4-(Difluoromethoxy)-2-phenylpyrimidine has several applications in scientific research:

作用機序

The mechanism of action of 4-(Difluoromethoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(Pent-4-yn-1-yloxy)-2-phenylpyrimidine

- Structure : Position 4 substituent is a pent-4-yn-1-yloxy group (–O–C≡C–CH₂CH₂CH₃).

- Biological Activity : Tested for acetylcholinesterase (AChE) inhibition, a target in Alzheimer’s disease (AD) therapy. Multi-target strategies involving such analogs aim to address AD’s complexity better than single-target approaches .

- Key Difference : The linear alkyne chain may enhance membrane permeability but could reduce metabolic stability compared to the compact difluoromethoxy group.

2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine

- Structure: Chloromethylphenoxy (–O–C₆H₄–CH₂Cl) at position 2 and methoxy (–OCH₃) groups at 4 and 6.

- Methoxy groups improve solubility but reduce lipophilicity .

- Key Difference : The difluoromethoxy group in the target compound balances lipophilicity and electronic effects more effectively than chlorine or methoxy substituents.

4-Methyl-6-phenylpyrimidin-2-amine

- Structure : Methyl (–CH₃) at position 4 and phenyl at position 6, with an amine (–NH₂) at position 2.

- Molecular Geometry : Dihedral angles between phenyl and pyrimidine rings range from 29.41° to 46.32°, influencing stacking interactions in biological systems .

- Key Difference : The absence of an oxygen-containing substituent at position 4 reduces hydrogen-bonding capacity compared to the target compound.

Core Heterocycle Modifications

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Structure : Replaces pyrimidine with a thiazole ring; difluoromethoxy group is on a phenyl ring attached to the thiazole.

- Implications : Thiazoles are more π-electron-deficient than pyrimidines, altering binding affinities in enzyme interactions. The difluoromethoxy group’s position may limit resonance effects compared to the target compound .

Functional Group Similarities

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

- Structure: Nitro (–NO₂) and fluoro (–F) groups on the phenyl ring, with a methoxy (–OCH₃) group at position 2.

- Similarity Score : 0.78 (structural resemblance to the target compound) .

- Key Difference : Nitro groups enhance redox activity but may increase toxicity risks, whereas difluoromethoxy offers metabolic stability.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。